4-Bromophthalaldehyde
Overview
Description
4-Bromophthalaldehyde is an organic compound with the molecular formula C8H5BrO2. It is a derivative of phthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophthalaldehyde can be synthesized through several methods. One common method involves the bromination of phthalaldehyde. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromophthalic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-bromobenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Bromophthalic acid.
Reduction: 4-Bromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromophthalaldehyde is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research involving this compound includes the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromophthalaldehyde involves its reactivity due to the presence of both the aldehyde and bromine functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the second aldehyde group.
4-Chlorophthalaldehyde: Chlorine atom instead of bromine, leading to different reactivity.
Phthalaldehyde: Parent compound without any halogen substitution.
Uniqueness: 4-Bromophthalaldehyde is unique due to the presence of both the bromine atom and the aldehyde groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
4-bromophthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHBLBWMMQBLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532238 | |
Record name | 4-Bromobenzene-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-32-0 | |
Record name | 4-Bromobenzene-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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